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Compound of Interest

Compound Name: 8-Aminoquinolin-7-ol

CAS No.: 331442-95-6

Cat. No.: B1417577

Get Quote

Introduction
8-Aminoquinolin-7-ol is a valuable heterocyclic compound, serving as a key building block in

the synthesis of novel pharmaceutical agents and functional materials. Its structure, featuring

both a hydroxyl and an amino group on the quinoline scaffold, imparts unique chemical

properties, including the ability to chelate metal ions and participate in a variety of chemical

transformations. This application note provides a detailed, two-step experimental protocol for

the synthesis of 8-Aminoquinolin-7-ol, commencing with the nitration of 7-hydroxyquinoline to

form the intermediate, 8-nitroquinolin-7-ol, followed by the selective reduction of the nitro

group. This guide is intended for researchers and professionals in the fields of organic

synthesis, medicinal chemistry, and drug development, offering not just a procedural outline but

also the scientific rationale behind each step to ensure both success and safety in the

laboratory.

Synthetic Pathway Overview
The synthesis of 8-Aminoquinolin-7-ol is achieved through a straightforward yet elegant two-

step process. The first step involves the electrophilic nitration of commercially available 7-
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hydroxyquinoline. The electron-donating hydroxyl group at the 7-position activates the quinoline

ring towards electrophilic substitution, primarily directing the incoming nitro group to the ortho

position (C8). The subsequent step focuses on the selective reduction of the nitro group in the

resulting 8-nitroquinolin-7-ol to an amino group, yielding the final product.

7-Hydroxyquinoline Step 1: NitrationHNO₃, H₂SO₄ 8-Nitroquinolin-7-ol Step 2: ReductionFe, AcOH or H₂, Pd/C 8-Aminoquinolin-7-ol

Click to download full resolution via product page

Caption: Synthetic route for 8-Aminoquinolin-7-ol from 7-hydroxyquinoline.

Experimental Protocols
Part 1: Synthesis of 8-Nitroquinolin-7-ol (Intermediate)
This procedure details the nitration of 7-hydroxyquinoline. The use of a nitrating mixture

(concentrated nitric and sulfuric acids) at a controlled low temperature is crucial for the

selective introduction of the nitro group at the 8-position.

Materials and Reagents:

Reagent Formula
Molar Mass (
g/mol )

Amount
(mmol)

Volume/Mass

7-

Hydroxyquinoline
C₉H₇NO 145.16 10 1.45 g

Concentrated

Sulfuric Acid
H₂SO₄ 98.08 - 20 mL

Concentrated

Nitric Acid
HNO₃ 63.01 11 0.7 mL

Ice H₂O 18.02 - As needed

Deionized Water H₂O 18.02 - As needed

Step-by-Step Protocol:
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Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a dropping funnel, add 20 mL of concentrated sulfuric acid.

Cooling: Place the flask in an ice-salt bath to cool the sulfuric acid to 0-5 °C.

Addition of 7-Hydroxyquinoline: While maintaining the temperature below 10 °C, slowly add

1.45 g (10 mmol) of 7-hydroxyquinoline to the cooled sulfuric acid with vigorous stirring. The

7-hydroxyquinoline should be added in small portions to control the initial exotherm.

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture

by adding 0.7 mL (approximately 11 mmol) of concentrated nitric acid to 2 mL of

concentrated sulfuric acid. Cool this mixture in an ice bath.

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 7-

hydroxyquinoline in sulfuric acid using the dropping funnel. The rate of addition should be

controlled to maintain the reaction temperature between 0 and 5 °C.

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at

0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker

containing crushed ice (approximately 100 g) with constant stirring.

Precipitation and Filtration: The product, 8-nitroquinolin-7-ol, will precipitate as a solid. Allow

the ice to melt completely, and then collect the precipitate by vacuum filtration.

Washing: Wash the collected solid with copious amounts of cold deionized water until the

washings are neutral to pH paper. This removes any residual acid.

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expert Insights: The hydroxyl group at C7 is an activating, ortho-para director. By keeping the

temperature low, the formation of dinitro byproducts is minimized, and the regioselectivity for

the C8 position (ortho to the hydroxyl group) is favored.

Part 2: Synthesis of 8-Aminoquinolin-7-ol (Final Product)
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This section describes the reduction of the nitro group of 8-nitroquinolin-7-ol to an amino group.

Two effective methods are presented: catalytic hydrogenation and reduction with iron in acetic

acid.

This method is a clean and efficient way to reduce the nitro group, often providing high yields

and purity.

Materials and Reagents:

Reagent Formula
Molar Mass (
g/mol )

Amount
(mmol)

Volume/Mass

8-Nitroquinolin-7-

ol
C₉H₆N₂O₃ 190.16 5 0.95 g

Palladium on

Carbon (10%)
Pd/C - - 100 mg

Ethanol C₂H₅OH 46.07 - 50 mL

Hydrogen Gas H₂ 2.02 -
Balloon or

cylinder

Step-by-Step Protocol:

Reaction Setup: To a 100 mL round-bottom flask, add 0.95 g (5 mmol) of 8-nitroquinolin-7-ol

and 50 mL of ethanol.

Addition of Catalyst: Carefully add 100 mg of 10% Palladium on Carbon (Pd/C) to the flask.

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a

hydrogen gas cylinder with a pressure regulator.

Reaction Execution: Stir the reaction mixture vigorously at room temperature under a

hydrogen atmosphere.

Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of

the starting material (8-nitroquinolin-7-ol) indicates the completion of the reaction.
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Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through

a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst is flammable when

dry and should be handled with care.

Solvent Removal: Remove the ethanol from the filtrate by rotary evaporation.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) to yield pure 8-Aminoquinolin-7-ol.

Expert Insights: Catalytic hydrogenation is a very effective method for nitro group reduction.[1]

It is important to ensure that the system is properly purged with an inert gas (like nitrogen or

argon) before introducing hydrogen to avoid the risk of explosion.

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Materials and Reagents:

Reagent Formula
Molar Mass (
g/mol )

Amount
(mmol)

Volume/Mass

8-Nitroquinolin-7-

ol
C₉H₆N₂O₃ 190.16 5 0.95 g

Iron Powder Fe 55.84 25 1.40 g

Glacial Acetic

Acid
CH₃COOH 60.05 - 30 mL

Deionized Water H₂O 18.02 - As needed

Sodium

Bicarbonate
NaHCO₃ 84.01 - As needed

Ethyl Acetate C₄H₈O₂ 88.11 - As needed

Step-by-Step Protocol:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 0.95 g (5 mmol) of 8-nitroquinolin-7-ol, 1.40 g (25 mmol) of iron
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powder, and 30 mL of glacial acetic acid.

Heating: Heat the reaction mixture to 80-90 °C with stirring.

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically

complete within 2-4 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it

through a Celite pad to remove the excess iron powder and iron salts.

Neutralization: Carefully neutralize the filtrate by slowly adding a saturated solution of

sodium bicarbonate until the effervescence ceases.

Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 30 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization to obtain pure 8-Aminoquinolin-7-ol.

Expert Insights: The use of iron in acetic acid is a robust method for nitro group reduction.[2]

The acidic medium facilitates the reduction process. Careful neutralization is required during

the work-up to isolate the product.

Characterization
The synthesized 8-Aminoquinolin-7-ol should be characterized to confirm its identity and

purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will

confirm the structure of the molecule by showing the characteristic chemical shifts and

coupling constants of the protons and carbons in the quinoline ring system.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact

mass of the molecule, confirming its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for

the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.

Melting Point: The melting point of the purified product should be determined and compared

with the literature value, if available.

Safety Precautions
Always work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with

extreme care.

Palladium on carbon is pyrophoric and should be handled with caution, especially when dry.

Hydrogen gas is flammable and forms explosive mixtures with air. Ensure there are no

ignition sources nearby during catalytic hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of 8-Aminoquinolin-7-ol: An In-Depth
Experimental Protocol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1417577/docs#synthesis-of-8-aminoquinolin-7-ol-an-
in-depth-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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